molecular formula C7H13ClN2O2 B1380508 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864053-82-6

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1380508
CAS No.: 1864053-82-6
M. Wt: 192.64 g/mol
InChI Key: SNVHTQFVHJIIGU-UHFFFAOYSA-N
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Description

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound belonging to the class of pyrrolidines. It is a white crystalline powder that is soluble in water and has a molecular weight of 188.7 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and research applications.

Preparation Methods

The synthesis of 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves several steps. One common method includes the reaction of pyrrolidine-2,5-dione with 2-aminopropylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and pain management.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: A core structure present in many bioactive molecules.

    3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with higher anticonvulsant activity compared to reference drugs.

    Ethosuximide: A well-known antiepileptic drug with a similar pyrrolidine-2,5-dione core.

The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-aminopropyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVHTQFVHJIIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)CCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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